6-Methylthioguanine

Mutagenesis DNA Replication Carcinogenesis

6-Methylthioguanine (6-MTG) is the S-methylated metabolite of 6-thioguanine and the definitive DNA-incorporated lesion driving thiopurine cytotoxicity. Unlike 6-TG, 6-MTG induces G→A transition mutations at ~39% frequency in human cells (vs. ~8% for 6-TG) and strongly inhibits RNA Pol II transcription on the transcribed strand. Procure authentic 6-MTG for: (1) TPMT enzyme activity calibration (reference: 54.4 nmol 6-MTG·g⁻¹ Hb·h⁻¹); (2) hMutSα mismatch repair binding and sequence-dependence studies; (3) transcription-coupled DNA damage signaling research. Substituting with parent 6-TG generates incomplete or misleading data.

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
CAS No. 1198-47-6
Cat. No. B125323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylthioguanine
CAS1198-47-6
Synonyms6-(Methylthio)-1H-purin-2-amine;  2-Amino-6-methylmercaptopurine;  NSC 29420;  2-Amino-6-methylthiopurine;  S-Methyl-6-thioguanine;  S6-Methyl-6-thioguanine; 
Molecular FormulaC6H7N5S
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1NC=N2)N
InChIInChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyYEGKYFQLKYGHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylthioguanine (CAS 1198-47-6) for Biochemical Research: Key Properties and Procurement Specifications


6-Methylthioguanine (6-MTG; 2-amino-6-methylmercaptopurine; CAS 1198-47-6; molecular formula C₆H₇N₅S; molecular weight 181.22 g/mol) is an S-methylated purine derivative belonging to the thiopurine class of compounds . It occurs endogenously as the primary metabolite of 6-thioguanine (6-TG; tioguanine), generated via S-methylation catalyzed by thiopurine S-methyltransferase (TPMT) using S-adenosyl-L-methionine (SAM) as the methyl donor [1][2]. The compound is a yellow crystalline powder with a melting point of 235.5°C; it is slightly soluble in DMSO and methanol (requiring sonication), sparingly soluble in water and ethanol, and requires storage at -20°C . 6-MTG functions both as a DNA-incorporated lesion and as a reference standard in analytical chemistry applications, particularly for TPMT activity assays and LC-MS/MS quantification of thiopurine metabolites [1][3].

Why 6-Methylthioguanine Cannot Be Substituted by 6-Thioguanine in Targeted Research Applications


Although 6-methylthioguanine (6-MTG) and 6-thioguanine (6-TG) are structurally related thiopurines differing only by S-methylation at the C6 position, their functional properties and biological readouts diverge substantially in experimental systems. 6-TG serves as the parent thiopurine prodrug that is incorporated into DNA as 6-thio-2′-deoxyguanosine and can be subsequently methylated in situ to form 6-MTG residues [1]. Critically, these two compounds elicit fundamentally distinct effects on transcription, exhibit markedly different mutagenic potencies, and display differential recognition by DNA mismatch repair machinery [2][3]. Researchers relying on 6-TG alone to model thiopurine-mediated DNA damage or to establish TPMT activity assays risk generating incomplete or misleading data, as 6-MTG is the actual methylated lesion that triggers downstream transcriptional inhibition and mutagenic events [2][3]. The quantitative evidence presented below establishes precisely why 6-MTG must be procured and utilized as a distinct, non-substitutable research tool.

6-Methylthioguanine: Head-to-Head Quantitative Differentiation from 6-Thioguanine Across Key Research Dimensions


Mutagenic Potency in Human Cells: 6-MTG Produces ~5-Fold Higher G→A Mutation Frequency Than 6-TG

In a head-to-head comparative study using duplex pTGFP-Hha10 shuttle vectors propagated in three human cell lines, S6-methylthioguanine (S6mG) and 6-thioguanine (SG) were evaluated for replication-associated mutagenesis [1]. 6-MTG induced G→A transition mutations at a frequency of approximately 39%, whereas 6-TG yielded a mutation frequency of only approximately 8% under identical experimental conditions [1]. This approximately five-fold differential in mutagenic potency is corroborated by parallel findings in E. coli systems, where 6-MTG produced G→A mutations at 94% frequency compared to 6-TG at approximately 10% [2].

Mutagenesis DNA Replication Carcinogenesis Thiopurine Biology

Transcription Inhibition: 6-MTG Strongly Suppresses RNA Polymerase II Activity While 6-TG Shows No Significant Effect

A direct comparative study examined the impact of 6-MTG and 6-TG on transcription using competitive transcription and adduct bypass assays with multisubunit human RNA polymerase II [1]. When situated on the transcribed strand, 6-MTG exhibited strong inhibitory effects on transcription efficiency and induced transcriptional mutagenesis [1]. In contrast, 6-TG did not considerably compromise the efficiency or fidelity of transcription under identical assay conditions, and was characterized as a poor substrate for nucleotide excision repair [1]. The study concluded that 6-MTG, but not 6-TG, causes strong mutagenic and inhibitory effects on transcription [1].

Transcription RNA Polymerase II DNA Damage Gene Expression

Mismatch Repair Recognition: hMutSα Binds 6-MTG·T Mismatches in Sequence-Dependent Manner

Biochemical characterization of the human mismatch repair complex hMutSα (MSH2-GTBP heterodimer) demonstrated sequence-dependent binding to DNA duplexes containing 6-MTG·T base mismatches [1]. Binding affinity varied with the 5′-flanking nucleotide in the order G > C = A > T [1]. Notably, hMutSα also bound 6-MTG·C base pairs when 6-MTG was situated in a 5′-Cp[6-MTG] sequence context [1]. Cell extracts deficient in either hMSH2 (LoVo cells) or GTBP (HCT-15 cells) showed no detectable binding to 6-MTG·T mismatches [1]. Comparative binding data for 6-TG-containing duplexes was not reported in this study; the evidence establishes 6-MTG as the specific lesion recognized by the post-replicative mismatch repair machinery.

DNA Mismatch Repair hMutSα Cytotoxicity Protein-DNA Binding

Metabolic Pathway Divergence: 6-MTG Is Generated from 6-TG via TPMT and Functions as Direct Substrate in TPMT Activity Assays

Thiopurine S-methyltransferase (TPMT) catalyzes the S-methylation of 6-thioguanine (6-TG) to produce 6-methylthioguanine (6-MTG) using S-adenosyl-L-methionine (SAM) as the methyl donor [1]. This reaction forms the basis for clinical TPMT activity assays: the conversion rate of 6-TG to 6-MTG in erythrocyte lysates serves as a direct pharmacogenetic marker for thiopurine dosing [1][2]. In a cohort of 199 blood donors, the median TPMT activity measured with 6-TG as substrate was 54.4 nmol 6-MTG·g⁻¹ Hb·h⁻¹ [3]. Comparative measurement with 6-mercaptopurine as substrate yielded 35.8 nmol 6-MMP·g⁻¹ Hb·h⁻¹ [3]. 6-MTG itself is not a TPMT substrate; it is the terminal product that must be quantified via HPLC or LC-MS/MS using authentic 6-MTG reference standards [1][2].

TPMT Activity Enzyme Assay Pharmacogenetics Metabolite Quantification

Analytical Method Differentiation: 6-MTG and 6-TG Exhibit Distinct Chromatographic and Spectral Properties

6-MTG and 6-TG are chromatographically distinguishable under reversed-phase HPLC conditions. In human plasma analysis using acetate buffer with 25% methanol and detection at 310 nm, 6-MTG elutes as a distinct peak separable from 6-TG and three additional unknown metabolites [1]. 6-MTG has an InChIKey of YEGKYFQLKYGHAR-UHFFFAOYSA-N and a calculated LogP of 0.547, which differs from the physicochemical profile of 6-TG (thione/thiol tautomerism at C6 confers different polarity) [2][3]. Mass spectrometric analysis via LC-ESI-QTOF yields compound-specific MS/MS fragmentation patterns for 6-MTG (C₆H₇N₅S, monoisotopic mass 181.042 Da) [4]. Stable isotope-labeled 6-MTG-d3 and 6-MTG-¹³C,d3 are commercially available as internal standards for quantitative LC-MS/MS applications [5].

Analytical Chemistry HPLC Mass Spectrometry Reference Standards

6-Methylthioguanine: High-Value Research and Industrial Application Scenarios Driven by Quantitative Differentiation


TPMT Pharmacogenetic Testing and Clinical Metabolite Quantification

Procure 6-MTG as an analytical reference standard for TPMT enzyme activity assays in erythrocyte lysates. The conversion of 6-TG to 6-MTG serves as a pharmacogenetic biomarker for thiopurine dosing; authentic 6-MTG is required for HPLC calibration and LC-MS/MS quantification. TPMT activity in a reference population was measured at 54.4 nmol 6-MTG·g⁻¹ Hb·h⁻¹ [1]. 6-MTG-d3 stable isotope-labeled internal standard enables precise quantification of DNA-incorporated 6-MTG in cancer cells and patient samples [2].

Investigation of Therapy-Related Mutagenesis and Carcinogenesis Mechanisms

Use 6-MTG as a defined DNA lesion to study mutagenic outcomes in human cell lines. 6-MTG induces G→A transition mutations at ~39% frequency in human cells versus ~8% for 6-TG, establishing it as the primary mutagenic lesion in thiopurine-treated DNA [3]. In E. coli systems, 6-MTG produces G→A mutations at 94% frequency [4]. These quantitative differences make 6-MTG essential for modeling thiopurine-associated therapy-related cancer risk and dissecting lesion-specific mutagenic mechanisms.

Transcription-Coupled DNA Damage and Cytotoxicity Research

Employ 6-MTG as the specific thiopurine lesion that disrupts RNA polymerase II-mediated transcription. Unlike 6-TG, which shows no significant transcriptional impact, 6-MTG exerts strong inhibitory and mutagenic effects on transcription when situated on the transcribed strand [5]. This property positions 6-MTG as a critical tool for investigating the transcription-coupled mechanisms of thiopurine cytotoxicity and for studying the interplay between transcription, DNA damage signaling, and nucleotide excision repair.

DNA Mismatch Repair Protein Binding Studies

Utilize 6-MTG-containing oligonucleotide duplexes to characterize hMutSα (MSH2-GTBP) binding specificity and sequence dependence. The hMutSα complex recognizes 6-MTG·T mismatches in a sequence-dependent manner (G > C = A > T for the 5′-flanking base) and also binds 6-MTG·C pairs in CpG contexts [6]. This binding triggers the futile mismatch repair cycle underlying 6-thioguanine cytotoxicity, making 6-MTG an indispensable probe for MMR pathway investigation.

Technical Documentation Hub

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